
Bisabololoxid A
Übersicht
Beschreibung
Bisabolol oxide A, a derivative of α-Bisabolol, is a naturally occurring sesquiterpene alcohol primarily isolated from Matricaria chamomilla (chamomile) and other aromatic plants. It has been utilized for its anti-inflammatory, analgesic, antibiotic, and anticancer properties. Due to its low toxicity, it is widely used in commercial products, earning the Generally Regarded as Safe (GRAS) status from the Food and Drug Administration (FDA) (Kamatou & Viljoen, 2010).
Synthesis Analysis
The synthesis of Bisabolol oxide A involves complex organic chemistry techniques aimed at extracting and stabilizing the compound from natural sources. Its synthesis and the exploration of its derivatives have been pivotal in understanding its broad pharmacological properties, with research focusing on enhancing its bioavailability and efficacy (Lujain Bader Eddin et al., 2022).
Wissenschaftliche Forschungsanwendungen
Biotransformation
Bisabololoxid A ist ein Produkt der Biotransformation von (−)-α-Bisabolol durch verschiedene Pilze . Dieser Prozess wird verwendet, um polare Metaboliten zu erzeugen, die eine höhere Wasserlöslichkeit als die Ausgangssubstanz aufweisen . Diese erhöhte Löslichkeit kann die pharmazeutischen Anwendungen dieser Verbindungen verbessern .
Antibakterielle Aktivität
This compound zeigte eine signifikante antibakterielle Aktivität. Es zeigte eine höhere antibakterielle Aktivität als α-Bisabolol gegen sowohl grampositive als auch gramnegative Bakterien . Dies macht es zu einem möglichen Kandidaten für die Entwicklung neuer antimikrobieller Mittel.
Entzündungshemmende Eigenschaften
(−)-α-Bisabolol, ein Vorläufer von this compound, wurde aufgrund seiner entzündungshemmenden Eigenschaften in pharmazeutischen und kosmetischen Produkten eingesetzt . Es wurde gezeigt, dass es die LPS-induzierte Produktion von NO und PGE2 dosisabhängig signifikant reduziert .
Hautpflege
This compound wird in Hautpflegeprodukten aufgrund seiner beruhigenden und feuchtigkeitsspendenden Eigenschaften verwendet . Eine klinische Untersuchung ergab, dass die Anwendung einer topischen Formulierung, die α-Bisabolol enthielt, den Entzündungszustand verbesserte und den Schweregrad von Ekzemen bei behandelten Kindern reduzierte .
Abschwächung von Juckreiz und entzündeter Haut
Es wurde festgestellt, dass this compound die Wirksamkeit bei der Abschwächung von Juckreiz und entzündeter Haut bei Patienten mit atopischer Dermatitis verbessert, wenn es in einer topisch angewendeten Formulierung mit Heparin kombiniert wird .
Parfüm- und Kosmetikindustrie
Neuartige polyfunktionelle Sesquiterpenoide, die durch Oxidation von α-Bisabolol gewonnen werden, sind potenziell als Bestandteile von synthetischen Parfüms, Kosmetika und Arzneimitteln verwendbar .
Wirkmechanismus
Target of Action
Bisabolol oxide A, a constituent of German chamomile, has been found to regulate T-cell lymphatic subpopulations, inhibiting the Th17 cell differentiation signaling pathway . This results in a reduction of interleukin 17 (IL-17), thereby inhibiting the activation of the nuclear factor kappa beta (NF-κB) and MAPK pathways . It also inhibits cathepsin D and ornithine decarboxylase .
Mode of Action
Bisabolol oxide A interacts with its targets, leading to a decrease in the secretion of pro-inflammatory factors such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6), thus reducing inflammation . It also influences the action of inflammatory mediators involved in the second phase of the formalin test .
Biochemical Pathways
The biosynthesis pathway of α-bisabolol, to which Bisabolol oxide A belongs, is part of the sesquiterpenoids pathway. The MEP and MVA pathways acting upstream provide IPP, and farnesyl diphosphate synthase (FPS) forms the important intermediate product (FPP) by catalyzing the reaction of DMAPP and two molecules of IPP .
Result of Action
The molecular and cellular effects of Bisabolol oxide A’s action include a reduction in the secretion of pro-inflammatory factors (TNF-α and IL-6), leading to a decrease in inflammation . It also has anti-nociceptive activity, influencing the action of inflammatory mediators .
Action Environment
Bisabolol oxide A is currently manufactured mainly by steam-distillation of the essential oils extracted from the Brazilian candeia tree . Microbial production of bisabolol oxide a plays a key role in the development of its sustainable production from renewable feedstock . The engineered E. coli strains and economically viable extraction process developed in this study will serve as promising platforms for further development of microbial production of Bisabolol oxide A at large scale .
Safety and Hazards
Bisabolol oxide A should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . Due to the low toxicity associated with bisabolol, the Food and Drug Administration (FDA) has granted this constituent with Generally Regarded as Safe (GRAS) status .
Biochemische Analyse
Biochemical Properties
Bisabolol oxide A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Bisabolol oxide A is with the enzyme farnesyl diphosphate synthase, which is involved in the biosynthesis of sesquiterpenoids. This interaction facilitates the production of Bisabolol oxide A from its precursor, farnesyl diphosphate . Additionally, Bisabolol oxide A has been shown to interact with various proteins involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity and thereby exerting anti-inflammatory effects .
Cellular Effects
Bisabolol oxide A exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Bisabolol oxide A has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Furthermore, Bisabolol oxide A has been reported to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of Bisabolol oxide A involves several key processes. At the molecular level, Bisabolol oxide A exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One of the primary mechanisms is the inhibition of COX-2 and iNOS enzymes, which are involved in the production of pro-inflammatory mediators . By inhibiting these enzymes, Bisabolol oxide A reduces the levels of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, Bisabolol oxide A has been shown to modulate the expression of genes involved in apoptosis, leading to the induction of programmed cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bisabolol oxide A have been observed to change over time. Studies have shown that Bisabolol oxide A is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been investigated in both in vitro and in vivo studies. In vitro studies have demonstrated that prolonged exposure to Bisabolol oxide A can lead to sustained anti-inflammatory and anticancer effects . In vivo studies have also shown that Bisabolol oxide A maintains its pharmacological activity over time, with no significant loss of efficacy .
Dosage Effects in Animal Models
The effects of Bisabolol oxide A vary with different dosages in animal models. Studies have shown that low to moderate doses of Bisabolol oxide A exhibit significant therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities . At higher doses, Bisabolol oxide A may exhibit toxic or adverse effects. For instance, high doses of Bisabolol oxide A have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Bisabolol oxide A is involved in several metabolic pathways, including the sesquiterpenoid biosynthesis pathway. The biosynthesis of Bisabolol oxide A involves the conversion of farnesyl diphosphate to Bisabolol oxide A through the action of farnesyl diphosphate synthase and Bisabolol oxide synthase . Additionally, Bisabolol oxide A interacts with various enzymes and cofactors involved in its metabolism, influencing metabolic flux and metabolite levels . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of Bisabolol oxide A.
Transport and Distribution
The transport and distribution of Bisabolol oxide A within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that Bisabolol oxide A is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, Bisabolol oxide A can bind to intracellular proteins, influencing its localization and accumulation. The distribution of Bisabolol oxide A within tissues is also influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of Bisabolol oxide A plays a crucial role in its activity and function. Studies have shown that Bisabolol oxide A is primarily localized in the cytosol, where it interacts with various enzymes and proteins involved in its biochemical and pharmacological effects . Additionally, Bisabolol oxide A may undergo post-translational modifications that direct it to specific subcellular compartments or organelles, further influencing its activity and function .
Eigenschaften
IUPAC Name |
2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHRAVIQWFQMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945219 | |
| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58437-68-6, 22567-36-8 | |
| Record name | 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58437-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058437686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-Bisabolol oxide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bisabolol oxide A exert its anti-inflammatory effects?
A1: While the precise mechanism remains under investigation, research suggests that bisabolol oxide A may inhibit key inflammatory pathways. Studies have demonstrated its ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, which plays a crucial role in inflammation. []
Q2: Does bisabolol oxide A impact other biological processes relevant to inflammation?
A2: Yes, research suggests bisabolol oxide A might also influence other inflammatory processes. For instance, it has shown potential in reducing the production of pro-inflammatory cytokines, further contributing to its anti-inflammatory profile.
Q3: What is the molecular formula and weight of bisabolol oxide A?
A3: Bisabolol oxide A has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol.
Q4: Is there spectroscopic data available to characterize bisabolol oxide A?
A4: Yes, bisabolol oxide A has been characterized using various spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS analysis provides valuable information regarding its fragmentation pattern and helps confirm its identity. [, , , , ]
Q5: How does the stability of bisabolol oxide A vary with different drying methods?
A5: Drying methods significantly impact the preservation of bisabolol oxide A in chamomile. Studies revealed that solar drying helps maintain a higher content of bisabolol oxide A compared to other methods like sun drying or microwave drying. [, ]
Q6: How do different extraction methods influence the yield and quality of bisabolol oxide A?
A6: Various extraction methods yield different quantities and qualities of bisabolol oxide A from chamomile. For instance, pilot plant extraction methods yielded a higher percentage of bisabolol oxide A compared to microwave or laboratory-scale methods. []
Q7: Does bisabolol oxide A exhibit any catalytic properties?
A7: Current research primarily focuses on the biological activities of bisabolol oxide A. There is limited information available regarding its catalytic properties and applications.
Q8: Have there been computational studies conducted on bisabolol oxide A?
A8: Yes, molecular docking studies have been conducted to understand how bisabolol oxide A interacts with target proteins, like AChE. These studies provide insights into its binding mode and potential mechanism of action. []
Q9: Does modifying the structure of bisabolol oxide A affect its biological activity?
A9: While specific SAR studies on bisabolol oxide A are limited within the provided research, it's important to note that structural modifications often influence a molecule's activity. Even slight changes can alter its binding affinity, potency, and selectivity towards specific targets.
Q10: What is being done to improve the stability and delivery of bisabolol oxide A in formulations?
A10: Research explores various approaches to enhance bisabolol oxide A's stability and delivery. Microencapsulation with chitosan, for example, has demonstrated success in improving its stability and enabling controlled release. []
Q11: Is there information available on the safety and regulatory aspects of bisabolol oxide A?
A11: While the provided research focuses on bisabolol oxide A's chemical composition and biological activity, further investigation is crucial to thoroughly assess its safety, toxicology, and adhere to SHE regulations for potential applications.
Q12: Are there specific drug delivery or analytical techniques tailored for bisabolol oxide A?
A12: Research continues to explore advanced delivery systems and analytical techniques for bisabolol oxide A. This includes optimizing existing methods like GC-MS and HPLC to enhance sensitivity, accuracy, and enable comprehensive characterization. [, ]
Q13: What is the environmental impact of bisabolol oxide A production and use?
A13: Research exploring the environmental impact of bisabolol oxide A is crucial. This includes investigating sustainable extraction methods, assessing its biodegradability, and exploring potential alternatives with lower environmental footprints. [, , ]
Q14: How has research on bisabolol oxide A evolved, and what are its future directions?
A14: Research on bisabolol oxide A has progressed from identifying it as a key chamomile constituent to exploring its diverse biological activities. Future research may involve a multidisciplinary approach, integrating computational modeling, targeted drug delivery, and in-depth safety and efficacy studies. [, ]
Q15: How does the geographical location of chamomile cultivation affect the bisabolol oxide A content?
A15: Studies revealed that chamomile cultivated in different geographical locations exhibits variations in bisabolol oxide A content. For example, chamomile from certain regions in Iran demonstrated higher bisabolol oxide A content compared to others. [, ]
Q16: Does the time of day impact the yield and composition of chamomile essential oil, including bisabolol oxide A?
A16: Yes, research indicates that the essential oil content and composition, including bisabolol oxide A, fluctuate throughout the day. The highest essential oil percentage was observed in chamomile flowers harvested between 10:00 am and 12:00 pm. []
Q17: Do different chamomile cultivars exhibit variations in bisabolol oxide A content?
A17: Yes, significant variations in bisabolol oxide A content are observed among different chamomile cultivars. Some cultivars, like 'CIM-Sammohak,' exhibited higher bisabolol oxide A content compared to others like 'CIM-Ujjwala.' []
Q18: How do agricultural practices like fertilization impact the bisabolol oxide A content in chamomile?
A18: Agricultural practices, particularly fertilization, significantly influence the bisabolol oxide A content. For instance, the application of organic fertilizers, such as vermicompost and zeolite, led to an increase in the percentage of bisabolol oxide A in chamomile essential oil. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



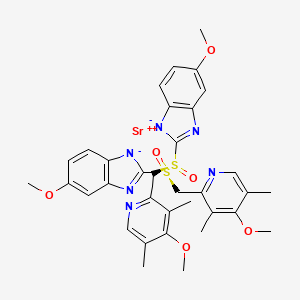

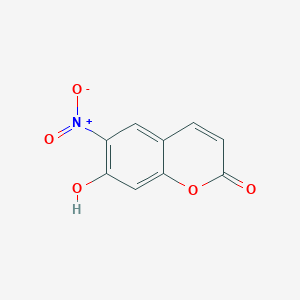


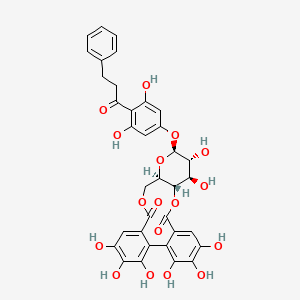
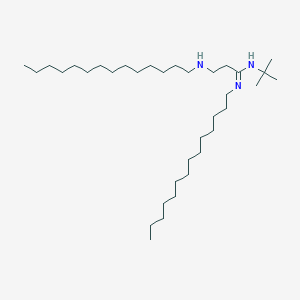
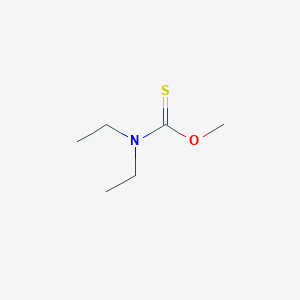

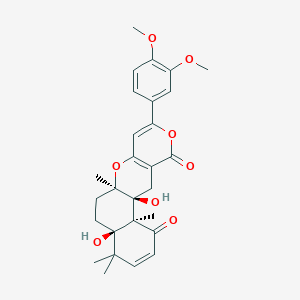

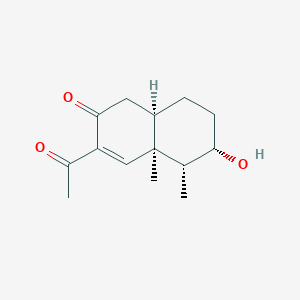

![methyl (8S,13E,14S,16S,17S)-13-ethylidene-8,17-dihydroxy-1,11-diazapentacyclo[12.3.2.02,7.08,17.011,16]nonadeca-2,4,6,18-tetraene-19-carboxylate](/img/structure/B1251209.png)